3-(Bromomethyl)phenyl benzoate 3-(Bromomethyl)phenyl benzoate
Brand Name: Vulcanchem
CAS No.: 129250-89-1
VCID: VC21268846
InChI: InChI=1S/C14H11BrO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol

3-(Bromomethyl)phenyl benzoate

CAS No.: 129250-89-1

Cat. No.: VC21268846

Molecular Formula: C14H11BrO2

Molecular Weight: 291.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)phenyl benzoate - 129250-89-1

Specification

CAS No. 129250-89-1
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
IUPAC Name [3-(bromomethyl)phenyl] benzoate
Standard InChI InChI=1S/C14H11BrO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H,10H2
Standard InChI Key VJGOZOYBJUTQKK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of 3-(Bromomethyl)phenyl benzoate can be broken down into three key components:

  • A phenyl ring with a bromomethyl (CH2Br) substituent at the meta position

  • An ester linkage (COO) connecting this ring to another phenyl ring

  • A benzoyl group derived from benzoic acid

The IUPAC name for this compound is [3-(bromomethyl)phenyl] benzoate, and its SMILES notation is C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr .

Physical and Chemical Properties

While specific physical property data for 3-(Bromomethyl)phenyl benzoate is limited in the available search results, we can infer several properties based on its structure:

PropertyValue/Description
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbably soluble in organic solvents such as dichloromethane, chloroform, and acetone; limited solubility in water
Chemical ReactivityReactive bromomethyl group; susceptible to nucleophilic substitution reactions
Functional GroupsEster group, bromomethyl group

The compound's reactivity is largely determined by the presence of the bromomethyl group, which makes it an electrophilic center for nucleophilic substitution reactions.

Synthesis Methods

Esterification Reaction

A direct approach would involve the esterification of 3-(bromomethyl)phenol with benzoyl chloride or benzoic anhydride in the presence of a suitable base such as pyridine or triethylamine. This reaction would form the ester linkage between the benzoic acid moiety and the phenolic hydroxyl group.

Radical Bromination

Another potential method could involve the bromination of 3-methylphenyl benzoate. Drawing from the synthesis approach of 3-bromomethylbenzoic acid described in the literature, this could be accomplished using N-bromosuccinimide (NBS) as the brominating agent, with benzoyl peroxide (BPO) as a radical initiator .

The reaction conditions might include:

  • Solvent: Dichloromethane

  • Temperature: Reflux conditions

  • Reaction time: Approximately 2 hours

  • Purification: Extraction with dichloromethane, washing with water and saturated NaCl, followed by drying over anhydrous Na2SO4

Chemical Reactivity

Bromomethyl Group Reactivity

The bromomethyl group in 3-(Bromomethyl)phenyl benzoate is highly reactive and can participate in various chemical transformations:

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions. It can react with nucleophiles such as:

  • Amines to form aminomethyl derivatives

  • Thiols to form sulfur-containing compounds

  • Alkoxides to form ethers

  • Cyanides to form nitriles

These reactions generally proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromine atom.

Elimination Reactions

Under certain conditions, particularly in the presence of strong bases, the bromomethyl group can undergo elimination reactions to form styrene-like derivatives.

Ester Group Reactivity

The benzoate ester group in the compound can undergo several reactions:

Hydrolysis

The ester can be hydrolyzed under acidic or basic conditions to yield 3-(bromomethyl)phenol and benzoic acid or its salts.

Transesterification

In the presence of alcohols and appropriate catalysts, the ester group can undergo transesterification to form different esters.

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH4) could reduce the ester to form alcohols, though care would be needed to avoid side reactions with the bromomethyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR spectroscopy, the compound would likely show:

  • A singlet for the bromomethyl group (CH2Br) at approximately 4.4-4.6 ppm

  • Complex patterns in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both phenyl rings

  • Distinct coupling patterns reflecting the meta-substitution pattern

For comparison, the related compound 3-(2-Bromoacetyl)phenyl benzoate shows characteristic signals in its 1H NMR spectrum .

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • Ester carbonyl group (C=O) at approximately 1720-1740 cm-1

  • Aromatic C-H stretching at approximately 3000-3100 cm-1

  • C-O stretching of the ester group at approximately 1200-1300 cm-1

  • C-Br stretching at lower wavenumbers

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 291.14 g/mol and show characteristic fragmentation patterns, including the loss of the bromine atom and fragmentation of the ester group.

Comparison with Related Compounds

Structural Comparison

Table 1 presents a comparison of 3-(Bromomethyl)phenyl benzoate with structurally related compounds mentioned in the search results:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDifferences from 3-(Bromomethyl)phenyl benzoate
3-(Bromomethyl)phenyl benzoateC14H11BrO2291.14Benzoate ester with meta-bromomethyl groupReference compound
3-(2-Bromoacetyl)phenyl benzoateC15H11BrO3319.15Contains a 2-bromoacetyl groupAdditional carbonyl group between phenyl and brominated carbon
Methyl 2-[4-(bromomethyl)phenyl]benzoateC15H13BrO2305.17Bromomethyl group on para position of a biphenyl systemDifferent ring system arrangement
3-(Bromomethyl)benzoic acidC8H7BrO2215.04Carboxylic acid instead of benzoate esterLacks the benzoate group

Reactivity Comparison

The reactivity profiles of these compounds differ based on their structural features:

  • 3-(Bromomethyl)phenyl benzoate has a directly attached bromomethyl group, which would show different reactivity compared to the 2-bromoacetyl group in 3-(2-Bromoacetyl)phenyl benzoate

  • The meta-substitution pattern in 3-(Bromomethyl)phenyl benzoate affects the electronic distribution in the molecule differently than the para-substitution in Methyl 2-[4-(bromomethyl)phenyl]benzoate

  • The presence of an ester group rather than a carboxylic acid (as in 3-(Bromomethyl)benzoic acid) influences solubility, reactivity, and potential applications

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